3-Hydroxy-2-methylbenzonitrile
Overview
Description
The compound 3-Hydroxy-2-methylbenzonitrile is a derivative of benzonitrile with a hydroxyl and a methyl group as substituents on the benzene ring. While the provided papers do not directly discuss 3-Hydroxy-2-methylbenzonitrile, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of structurally related compounds. These insights can be extrapolated to understand the characteristics of 3-Hydroxy-2-methylbenzonitrile.
Synthesis Analysis
The synthesis of hydroxybenzonitrile derivatives is often achieved through multi-step reactions involving starting materials such as hydroxybenzaldehydes or anilines. For instance, a one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in solvents like DMF has been reported, with high yields and purity . Similarly, 3-fluoro-4-methylbenzonitrile was synthesized from ortho-toluidine through a sequence of nitrification, diazotization, fluorination, and reductive and oxidation reactions . These methods suggest possible pathways for synthesizing 3-Hydroxy-2-methylbenzonitrile, albeit with necessary adjustments to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of hydroxybenzonitrile derivatives can exhibit interesting features such as chain-like arrangements and polymorphism. For example, 3,5-dihalo-4-hydroxybenzonitriles form chain-like structures stabilized by OH...NC interactions and exhibit polymorphism and isostructurality . These structural characteristics are crucial for understanding the molecular interactions and stability of such compounds.
Chemical Reactions Analysis
Hydroxybenzonitriles can undergo various chemical reactions, including those with nitrogen dioxide. For instance, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide can yield dinitrocyclohexenones and trinitrocyclohexenones . These reactions are indicative of the reactivity of the hydroxyl and nitrile functional groups under oxidative conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxybenzonitrile derivatives can be influenced by their substituents. For example, ester derivatives of fluoro-hydroxybenzonitriles exhibit high nematic-isotropic transition temperatures, indicating their potential use in liquid crystal applications . The presence of halogen substituents can also affect the reactivity, as seen in the halodeboronation of aryl boronic acids to synthesize halogenated benzonitriles .
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of Application : 3-Hydroxy-2-methylbenzonitrile is used in the synthesis of new 3-hydroxy-2-oxo-3-trifluoromethylindole as potential HIV-1 reverse transcriptase inhibitors .
- Methods of Application : Different substituted isatins are used as starting materials. The final products contain the group CF3, present in Efavirenz, and a pharmacophoric group, oxoindole .
- Results or Outcomes : The results showed that these compounds are capable of important interactions with the NNRT binding site, which encouraged us to submit them for biological assay. All compounds studied are significantly active in the RNA-dependent DNA-polymerase (RDDP) assay, and were not toxic toward the Vero cell line .
Antioxidant and Antibacterial Activities
- Scientific Field : Chemical Intermediates
- Summary of Application : 3-Hydroxy-2-methylbenzonitrile is used in the synthesis of novel benzamide compounds which have antioxidant and antibacterial activities .
- Methods of Application : Novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results or Outcomes : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Synthesis of Gefitinib
- Scientific Field : Organic Chemistry
- Summary of Application : 3-Hydroxy-2-methylbenzonitrile is used in the synthesis of gefitinib .
- Methods of Application : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
- Results or Outcomes : The paper reports a novel synthesis of gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate .
Synthesis of 3-Hydroxy-2-aryl Acrylate
- Scientific Field : Organic Chemistry
- Summary of Application : 3-Hydroxy-2-aryl acrylate is a significant breakthrough in the field of organic and medicinal chemistry. It acts as a fascinating building block of many bioactive compounds .
- Methods of Application : Different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms are outlined in the review .
- Results or Outcomes : More importantly, 3-hydroxy-2-aryl acrylate is a vital precursor in the synthesis of natural products and in the development of essential drugs .
Synthesis of Novel Benzamide Compounds
- Scientific Field : Chemical Intermediates
- Summary of Application : 3-Hydroxy-2-methylbenzonitrile is used in the synthesis of novel benzamide compounds which have antioxidant and antibacterial activities .
- Methods of Application : Novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results or Outcomes : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Synthesis of Essential Drugs
- Scientific Field : Medicinal Chemistry
- Summary of Application : 3-Hydroxy-2-aryl acrylate, which can be synthesized from 3-Hydroxy-2-methylbenzonitrile, is used in the development of essential drugs .
- Methods of Application : Different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms are outlined in the review .
- Results or Outcomes : 3-hydroxy-2-aryl acrylate is a vital precursor in the development of essential drugs .
Synthesis of 3-Hydroxy-2-aryl Acrylate
- Scientific Field : Organic Chemistry
- Summary of Application : 3-Hydroxy-2-aryl acrylate is a significant breakthrough in the field of organic and medicinal chemistry. It acts as a fascinating building block of many bioactive compounds .
- Methods of Application : Different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms are outlined in the review .
- Results or Outcomes : More importantly, 3-hydroxy-2-aryl acrylate is a vital precursor in the synthesis of natural products and in the development of essential drugs .
Synthesis of Novel Benzamide Compounds
- Scientific Field : Chemical Intermediates
- Summary of Application : 3-Hydroxy-2-methylbenzonitrile is used in the synthesis of novel benzamide compounds which have antioxidant and antibacterial activities .
- Methods of Application : Novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results or Outcomes : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Synthesis of Essential Drugs
- Scientific Field : Medicinal Chemistry
- Summary of Application : 3-Hydroxy-2-aryl acrylate, which can be synthesized from 3-Hydroxy-2-methylbenzonitrile, is used in the development of essential drugs .
- Methods of Application : Different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms are outlined in the review .
- Results or Outcomes : 3-hydroxy-2-aryl acrylate is a vital precursor in the development of essential drugs .
Safety And Hazards
When handling 3-Hydroxy-2-methylbenzonitrile, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . The formation of dust and aerosols should be avoided . Use non-sparking tools and prevent fire caused by electrostatic discharge steam . If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .
properties
IUPAC Name |
3-hydroxy-2-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMEYNBQIHQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626957 | |
Record name | 3-Hydroxy-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methylbenzonitrile | |
CAS RN |
55289-04-8 | |
Record name | 3-Hydroxy-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.